molecular formula C19H15ClN2O5 B2370678 3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 1028772-54-4

3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B2370678
CAS No.: 1028772-54-4
M. Wt: 386.79
InChI Key: SNWVRDJKEPSFRW-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex pyrrolo[3,4-c]pyrrole derivative of significant interest in medicinal chemistry and chemical biology research. This multi-functional compound features a fused tetrahydropyrrolo[3,4-c]pyrrole dione core, a structure that serves as a privileged scaffold in the design of bioactive molecules . The presence of both a carboxylic acid moiety and a phenolic chloro-hydroxyphenyl substituent on this core structure provides distinct points for chemical modification and interaction with biological targets. Researchers are exploring this class of compounds for a wide range of applications, given that pyrrole and fused pyrrolidine derivatives have been demonstrated to possess various biological activities, including potent antioxidant properties . Some structurally related pyrrolidine compounds have shown antioxidant activity exceeding that of standard antioxidants like ascorbic acid in experimental models . The specific stereochemistry and substitution pattern of this molecule make it a valuable intermediate for the synthesis of more complex heterocyclic systems and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents or chemical probes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5/c20-9-6-7-12(23)11(8-9)15-13-14(16(21-15)19(26)27)18(25)22(17(13)24)10-4-2-1-3-5-10/h1-8,13-16,21,23H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWVRDJKEPSFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C=CC(=C4)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, drawing on recent research findings.

Chemical Structure

The compound features a unique structural framework that includes a chloro-substituted phenyl group and a pyrrolo-pyrrole core. Its structural complexity is pivotal in determining its biological interactions and efficacy.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of similar structures exhibit significant activity against Gram-positive bacteria and fungi.

Key Findings:

  • In Vitro Studies : Compounds similar to 3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Clostridioides difficile .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
PathogenMIC (µg/mL)Compound Structure
Staphylococcus aureus85-chloro-2-hydroxyphenyl
Clostridioides difficile165-phenyloctahydropyrrole

Anticancer Activity

The anticancer potential of the compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms.

Research Highlights:

  • Cell Lines Tested : The compound showed promising results in A549 (lung cancer) cell lines, indicating its potential as an anticancer agent .
  • Cytotoxicity Profiles : The cytotoxic effects were evaluated using standard assays, revealing that certain derivatives exhibit lower toxicity to normal cells while effectively targeting cancerous cells .

Antioxidant Properties

The antioxidant activity of 3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has been assessed using various assays.

Findings:

  • DPPH Assay Results : Compounds related to this structure displayed significant radical scavenging abilities, with some showing higher efficacy than ascorbic acid .
Compound IDDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound 188.6Higher
Compound 287.7Comparable
Compound 378.6Lower

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related compounds found that those with a similar phenolic structure showed enhanced activity against resistant strains, suggesting that modifications to the phenolic group can optimize efficacy .
  • Cytotoxicity Assessment : In another study, derivatives were tested for their cytotoxic effects on various cancer cell lines. Results indicated that modifications in the pyrrole ring significantly influenced their anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
Target Compound Pyrrolo[3,4-c]pyrrole R1: 5-Cl-2-OH-Ph; R2: Ph C₁₉H₁₅ClN₂O₅ ~413.8 Carboxylic acid enhances solubility; Cl substituent may improve metabolic stability.
3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid Pyrrolo[3,4-c]pyrrole R1: 5-Br-2-OH-Ph; R2: Ph C₁₉H₁₅BrN₂O₅ 431.24 Bromo analogue; higher molecular weight may reduce solubility vs. Cl derivative.
Ethyl 2-benzyl-3-[3-(4-Cl-Ph)-1-Ph-1H-pyrazol-4-yl]-4,6-dioxo-5-Ph-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate Pyrrolo[3,4-c]pyrrole + pyrazole R1: 4-Cl-Ph; R2: Benzyl C₂₆H₂₄ClN₃O₄ 478.0 Ethyl ester reduces polarity; pyrazole addition alters π-π stacking potential.
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine R: 5-Cl C₈H₅ClN₂O₂ 196.6 Simpler monocyclic structure; lower molecular weight and synthetic yield (71%).

Physicochemical and Crystallographic Properties

  • Polarity : The target compound’s carboxylic acid group enhances hydrophilicity, contrasting with esterified derivatives (e.g., ) .
  • Crystallography : X-ray structures of related pyrrolo[3,4-c]pyrrole derivatives () reveal planar bicyclic cores stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound . Software like SHELXL () and validation tools () are critical for confirming such structural details .

Functional Implications

  • Bioactivity : Chloro and hydroxy groups on aryl rings (as in the target compound) are common in kinase inhibitors due to their ability to form halogen bonds and hydrogen bonds with target proteins.
  • Metabolic Stability : The 5-chloro-2-hydroxyphenyl group may offer improved resistance to oxidative metabolism compared to methoxy or unsubstituted analogues .

Preparation Methods

Multicomponent Cyclization Strategy

The octahydropyrrolo[3,4-c]pyrrole scaffold is typically synthesized via multicomponent reactions (MCRs) involving ketones, amines, and dicarbonyl compounds. A representative method involves:

  • Reagents : Methyl o-hydroxybenzoylpyruvate, substituted anilines, and aldehydes.
  • Mechanism : Condensation followed by cyclization under acidic conditions.
  • Conditions : Reflux in ethanol with acetic acid as a catalyst.

Example :

  • Methyl o-hydroxybenzoylpyruvate reacts with 5-chloro-2-hydroxyacetophenone and a primary amine (e.g., benzylamine) to form a 1,4-diketone intermediate.
  • Cyclization via ammonium acetate in acetic anhydride yields the pyrrolo[3,4-c]pyrrole core.

Introduction of the 5-Chloro-2-Hydroxyphenyl Group

Electrophilic Aromatic Substitution

The 5-chloro-2-hydroxyphenyl moiety is introduced via Friedel-Crafts alkylation or Ullmann coupling:

  • Starting Material : 5-Chloro-2-methylphenol or 5-chloro-2-hydroxyacetophenone.
  • Reaction :
    • Chlorination using SOCl₂ or PCl₃.
    • Coupling with the pyrrolo[3,4-c]pyrrole core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Key Step :

  • Protection of the hydroxyl group as a silyl ether (TBDMSCl) before coupling, followed by deprotection with TBAF.

Functionalization with the Phenyl Group

Nucleophilic Aromatic Substitution

The phenyl group at position 5 is introduced via:

  • Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos with bromobenzene.
  • Mitsunobu Reaction : Employing DIAD and PPh₃ to couple phenol derivatives.

Optimization :

  • Reactions are conducted under inert atmosphere (N₂/Ar) to prevent oxidation.

Carboxylic Acid Installation

Hydrolysis of Esters

The carboxylic acid at position 1 is generated by saponification:

  • Starting Material : Methyl ester precursor (synthesized via esterification with MeOH/H₂SO₄).
  • Conditions : NaOH (2M) in THF/H₂O at 60°C for 6 hours.

Yield : ~85–90% after recrystallization.

Final Oxidation to Dioxo Groups

Oxidative Ring-Opening

The 4,6-dioxo groups are formed via oxidation of dihydropyrrolo intermediates:

  • Reagent : H₂O₂ in HCl or KMnO₄ in acidic conditions.
  • Mechanism : Epoxidation followed by acid-catalyzed rearrangement.

Example :

  • Treatment of 4,5-dihydropyrrolo[3,4-c]pyrrole with H₂O₂/HCl yields the dioxo derivative.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.58 (s, 1H, COOH), 10.21 (s, 1H, OH), 7.44–6.71 (m, aromatic H).
  • ¹³C NMR : 172.54 ppm (C=O), 173.89 ppm (COOH).
  • HRMS : m/z 431.2368 [M+H]⁺.

Chromatographic Purity

  • HPLC : >95% purity (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Multicomponent MCR Cyclization with NH₄OAc 72–94 >95
Pd-Catalyzed Coupling Suzuki-Miyaura reaction 65–80 90–95
Oxidation H₂O₂/HCl 85–90 >98

Challenges and Optimizations

  • Regioselectivity : Use of directing groups (e.g., nitro) ensures correct substitution patterns.
  • Side Reactions : Protection of hydroxyl and carboxylic acid groups minimizes undesired side products.
  • Scalability : Flow chemistry improves yield in large-scale dihydropyrrolo synthesis.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrrolo-pyrrole derivatives typically involves multi-step condensation reactions. For example, Kamatchi et al. (2012) synthesized a structurally related ethyl carboxylate derivative via a three-component reaction involving substituted phenylpyrazoles, benzyl groups, and carbonyl precursors under reflux conditions in ethanol . Key steps include:

  • Step 1 : Formation of the pyrrolo-pyrrole core via [3+2] cycloaddition.
  • Step 2 : Introduction of the chlorophenyl and hydroxyl groups via nucleophilic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol.
    Optimization may involve adjusting solvent polarity (e.g., DMF for sterically hindered intermediates) or catalytic additives (e.g., p-toluenesulfonic acid for enhanced cyclization efficiency).

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) can resolve the hydroxyl proton (δ 10–12 ppm) and carbonyl carbons (δ 165–175 ppm). Evidence from similar pyrrolo-pyrroles shows distinct splitting patterns for the octahydropyrrolo ring protons (δ 2.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS is critical for confirming molecular weight (e.g., [M+H]+ at m/z 454–462).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity, with retention times between 8–12 minutes under gradient elution .

Q. How does the compound’s solubility profile influence experimental design?

The compound exhibits limited aqueous solubility (<0.1 mg/mL in water) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol. For biological assays, pre-dissolution in DMSO followed by dilution in PBS (pH 7.4) is recommended to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium carboxylate) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and hydrogen-bonding networks?

Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the cis/trans configuration of the octahydropyrrolo ring and the orientation of the 5-chloro-2-hydroxyphenyl group. Kamatchi et al. (2012) used SC-XRD to validate the chair conformation of a related pyrrolo-pyrrole derivative, revealing intramolecular hydrogen bonds between the hydroxyl group and adjacent carbonyl oxygen (O–H···O distance: 2.65 Å) . This data is critical for molecular docking studies.

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution. For example:

  • The carbonyl groups at positions 4 and 6 are electrophilic (Mulliken charge: −0.45 e).
  • The chlorophenyl ring exhibits π-stacking potential (HOMO-LUMO gap: ~4.2 eV).
    Molecular dynamics simulations (AMBER force field) further predict stability in lipid bilayers, supporting drug delivery applications .

Q. How can contradictions between spectroscopic and crystallographic data be addressed?

Discrepancies often arise in dynamic systems (e.g., tautomerism). For instance, NMR may suggest equilibrium between keto and enol forms, while SC-XRD captures the dominant tautomer. To resolve this:

  • Perform variable-temperature NMR to monitor tautomeric shifts.
  • Compare experimental IR spectra (e.g., carbonyl stretches at 1680–1720 cm⁻¹) with DFT-calculated vibrational modes .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValue (from )
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 12.45 Å, b = 14.72 Å, c = 10.88 Å
Hydrogen BondsO–H···O (2.65 Å)

Q. Table 2. Optimized HPLC Conditions

ColumnMobile PhaseFlow RateRetention Time
C18 (250 × 4.6 mm)Acetonitrile:H₂O (70:30) + 0.1% TFA1.0 mL/min10.2 min

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